molecular formula C11H8O4 B1594534 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde CAS No. 42059-79-0

6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1594534
CAS RN: 42059-79-0
M. Wt: 204.18 g/mol
InChI Key: ILFXSWVYDSZVBC-UHFFFAOYSA-N
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Description

6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 . It is a white to yellow to orange powder or crystal .


Molecular Structure Analysis

The benzopyran-4-one or chromone ring system of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is almost planar, with a maximum deviation of 0.045(2)Å . The crystal structure is stabilized by π-π interactions between the benzene and pyran rings of inversion-related molecules stacked along the b axis, with a centroid-centroid distance of 3.5463(12)Å .


Physical And Chemical Properties Analysis

6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde has a melting point of 162-166°C and a predicted boiling point of 365.2±42.0°C . The predicted density is 1.401±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

  • Summary of Application: This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives. These derivatives have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .
  • Methods of Application: The synthesis involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .
  • Results or Outcomes: The synthesis is concise, efficient, and involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

2. Biological Activities of 2H/4H-Chromene Derivatives

  • Summary of Application: 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles. Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
  • Methods of Application: The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .
  • Results or Outcomes: The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .

3. Transformations of 4-oxo-4H-chromene-3-carbaldehyde

  • Summary of Application: This study focuses on the transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA in benzene and toluene .
  • Methods of Application: The study involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with pentacarbonyliron and HMPA in benzene and toluene .
  • Results or Outcomes: The results of this study are not specified in the source .

4. Synthesis of Functionalized Chromeno

  • Summary of Application: This compound is used in the synthesis of functionalized chromeno .
  • Methods of Application: The synthesis involves a one-pot reaction .
  • Results or Outcomes: The synthesis resulted in a yellow solid with a yield of 88% .

5. 6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde

  • Summary of Application: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results or Outcomes: The results or outcomes of this application are not specified in the source .

6. 42059-79-0・6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde

  • Summary of Application: This compound is used in various chemical reactions .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results or Outcomes: The results or outcomes of this application are not specified in the source .

Safety And Hazards

6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde is classified as an irritant . It has hazard statements H301-H317, indicating that it is toxic if swallowed and may cause an allergic skin reaction . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

6-methoxy-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFXSWVYDSZVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350989
Record name 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

CAS RN

42059-79-0
Record name 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXYCHROMONE-3-CARBOXALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AT Gordon - 2018 - univendspace.univen.ac.za
Chromones are well known naturally occurring heterocyclic compounds with oxygen as a heteroatom. Chromones are also one of the major classes of naturally occurring compounds, …
Number of citations: 0 univendspace.univen.ac.za
AT Gordon, IDI Ramaite, SS Mnyakeni-Moleele - Organic Chemistry, 2020 - arkat-usa.org
The aim of our study was to synthesize novel chromone-3-carboxamides and to conduct biological evaluations in search for lead compounds for the treatment of a range of debilitating …
Number of citations: 3 www.arkat-usa.org
A Fonseca, J Reis, T Silva, MJ Matos… - Journal of Medicinal …, 2017 - ACS Publications
… (NaClO 2 ) (80%, 32 mmol) in water (25 mL) was added dropwise to a mixture of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (4b) or 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde (…
Number of citations: 50 pubs.acs.org
M Sova, K Rozman, U Svajger, P Rozman… - Medicinal …, 2016 - ingentaconnect.com
… However, the yield of 6-methoxy-4oxo-4H-chromene-3-carbaldehyde (2c) was improved to 85% compared to the reported 72% [6]. Surprisingly, the reaction with 5-chloro-2-…
Number of citations: 4 www.ingentaconnect.com
J Miao, H Cui, J Jin, F Lai, H Wenb, X Zhangb… - researchgate.net
General: All the solvents and chemicals were purchased from commercial sources: Sigma-Aldrich Chemical Co., Beijing Ou-he Reagents Co.. Some of flavones and isoflavones were …
Number of citations: 0 www.researchgate.net
C Zhang, Y Zhang, Y Lv, J Guo, B Gao… - Journal of Enzyme …, 2023 - Taylor & Francis
Based on the multitarget-directed ligands (MTDLs) strategy, a series of chromone-hydroxypyridinone hybrids were designed, synthesised, and evaluated as potential multimodal anti-…
Number of citations: 5 www.tandfonline.com
A Mendieta-Moctezuma, C Rugerio-Escalona… - Medicinal Chemistry …, 2019 - Springer
Abstract Series of novel chromonyl enaminones 1a–e and 2a–e and 3-alkylated chromones 3a–e were synthesized and evaluated in vitro as α-glucosidase inhibitors as well as …
Number of citations: 13 link.springer.com
AA Thomas, KW Hunt, M Volgraf, RJ Watts… - Journal of Medicinal …, 2014 - ACS Publications
In an attempt to increase selectivity vs Cathepsin D (CatD) in our BACE1 program, a series of 1,3,4,4a,10,10a-hexahydropyrano[4,3-b]chromene analogues was developed. Three …
Number of citations: 41 pubs.acs.org
NJ Gumede, W Nxumalo, K Bisetty, LE Gilabert… - Bioorganic …, 2020 - Elsevier
… Commercially available 2-Cyano-N-(4-ethyl-phenyl)-acetamide (compound 5) was reacted with 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde (compound 6) in a solution containing …
Number of citations: 6 www.sciencedirect.com
S Nair - 2012 - open.uct.ac.za
University of Cape Town Page 1 The copyright of this thesis vests in the author. No quotation from it or information derived from it is to be published without full acknowledgement of the …
Number of citations: 2 open.uct.ac.za

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